molecular formula C59H119NO30 B1192118 Amino-PEG28-acid

Amino-PEG28-acid

Cat. No. B1192118
M. Wt: 1322.58
InChI Key: LKFISMSLFONRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG28-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

Application in Hepatitis C Virus Treatment

Amino-PEG28-acid, specifically in the form of pegylated interferon (PEG-IFN), has been extensively studied in the context of hepatitis C virus (HCV) treatment. Studies have shown that genetic variations near the IL28B gene and amino acid substitutions in the core region of HCV genotype 1b can predict the response to PEG-IFN therapy (Akuta et al., 2010). Additionally, the IL28B polymorphisms and HCV core amino acid 70 substitutions independently contribute to a sustained virological response (SVR) to PEG-IFN plus ribavirin combination therapy (Hayes et al., 2010).

In Protein Therapeutics Optimization

This compound is utilized in optimizing the clinical performance of therapeutic proteins. For example, the incorporation of nonnative amino acids into human growth hormone (hGH) allowed site-specific PEGylation, leading to increased potency and reduced injection frequency in GH-deficient adults (Cho et al., 2011). This illustrates the utility of nonnative amino acids in enhancing protein therapeutics.

Enhancing Drug Delivery

PEGylation of amino acids can also enhance drug delivery. For instance, a study developed a sensitive LC-MS/MS assay for quantitating a PEGylated anti-CD28 domain antibody in human serum, crucial for drug development (Gong et al., 2014). Similarly, the effect of PEGylation on host defense peptide complexation with bacterial lipopolysaccharide showed that PEGylation can retain anti-inflammatory effects while modifying the interaction dynamics (Ilyas et al., 2021).

Site-Specific PEGylation for Protein Drugs

The development of site-specific PEGylation techniques for peptides and proteins has been a significant advancement. This approach targets specific amino acids, preserving bioactivity and creating homogeneous PEGylation mixtures (Nischan & Hackenberger, 2014).

Targeted Imaging and Therapy

This compound has been applied in targeted imaging and therapy. For example, introducing an 8-Aminooctanoic Acid linker to 99mTc-labeled peptides enhanced melanoma targeting and imaging properties (Guo & Miao, 2014). Furthermore, PEGylated peptides were used for brain-targeting gene delivery, showing enhanced crossing of the blood-brain barrier and gene expression in the brain (Liu et al., 2009).

properties

Molecular Formula

C59H119NO30

Molecular Weight

1322.58

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C59H119NO30/c60-2-4-64-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-56-90-58-57-89-55-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-63-3-1-59(61)62/h1-58,60H2,(H,61,62)

InChI Key

LKFISMSLFONRBU-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amino-PEG28-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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